molecular formula C10H20N2O5 B131553 tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate CAS No. 80543-39-1

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate

Cat. No.: B131553
CAS No.: 80543-39-1
M. Wt: 248.28 g/mol
InChI Key: UEBVZIJDUYDSQF-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral carbamate derivative featuring a (2S,3S)-stereochemical configuration. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, a 3-hydroxy substituent, and a methoxyamino moiety at the 1-position of the butan-2-yl backbone. The Boc group enhances solubility and stability during synthetic processes, while the methoxyamino group may confer unique reactivity or biological activity, such as β-secretase inhibition, as suggested by structural analogs in β-secretase inhibitor studies .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBVZIJDUYDSQF-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595082
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-L-allothreoninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80543-39-1
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-L-allothreoninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Alkylation Sequential Strategy

The most widely reported method involves a two-step sequence: condensation of N-Boc-D-serine with benzylamine, followed by alkylation to introduce the methoxyamino group.

Step 1: Condensation of N-Boc-D-Serine

N-Boc-D-serine reacts with benzylamine in anhydrous ethyl acetate under cold conditions (-10°C to 5°C) using isobutyl chlorocarbonate and N-methylmorpholine (NMM) as coupling agents. This forms the intermediate (R)-[1-(hydroxymethyl)-2-oxo-2-(benzylamino)ethyl]carbamate, achieving yields >90%. Key parameters include:

ParameterOptimal RangeYield Impact
SolventAnhydrous ethyl acetateMinimizes esterification
Temperature-10°C to 5°CReduces byproducts
Molar Ratio (NMM)1:1.1–1.5 (vs. substrate)Ensures complete activation

Step 2: Phase-Transfer Alkylation

The intermediate undergoes alkylation with methyl sulfate under phase-transfer catalysis (tetrabutylammonium bromide, 0.025–0.2 equiv) in ethyl acetate. Potassium hydroxide (50% aqueous) facilitates the reaction at -10°C to 20°C, yielding the methoxyamino derivative with 92–97% efficiency.

Alternative Protecting Group Strategies

A generalized route described in chemical databases involves:

  • Amino Protection : Boc-group installation via tert-butoxycarbonyl anhydride.

  • Coupling : Reaction with methoxyamine hydrochloride using carbodiimide-based activators.

  • Deprotection-Purification : Acidic cleavage and HPLC purification (>98% purity).

While this method offers flexibility, it lacks the stereochemical control achieved in the condensation-alkylation approach.

Optimization of Reaction Conditions

Solvent Selection and Environmental Impact

Ethyl acetate is preferred over dichloromethane due to its lower toxicity, higher recovery rate (80–90%), and reduced environmental footprint. Comparative studies show dichloromethane-based routes generate 30% more waste.

Analytical Characterization

Critical quality control metrics include:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) : Peaks at δ 1.38 (Boc group), 3.58–4.80 (hydroxymethyl and methoxy protons), 7.20–7.31 (benzyl aromatic protons).

  • 13C NMR : Confirmation of carbamate carbonyl (δ 155–160 ppm) and methoxy carbon (δ 50–55 ppm).

Mass Spectrometry (MS)

  • ESI-MS : m/z 295.2 [M+H]+ for intermediates; m/z 248.3 [M+H]+ for the final product.

Chromatographic Purity

  • HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).

Comparative Analysis with Prior Methods

MetricTraditional MethodImproved Method
Yield77%92–97%
Solvent ToxicityHigh (dichloromethane)Low (ethyl acetate)
Byproduct GenerationTrisodium citrate (~20%)Negligible
Industrial ScalabilityLimited by waste disposalHigh (solvent recovery >80%)

The condensation-alkylation sequence outperforms older methods in yield, safety, and cost-efficiency, aligning with green chemistry principles.

Industrial Scalability and Process Economics

Cost Drivers

  • Raw Materials : N-Boc-D-serine accounts for 60–70% of total costs.

  • Solvent Recovery : Ethyl acetate recycling reduces expenses by 25%.

Environmental Considerations

The absence of citric acid treatment eliminates citrate byproducts, simplifying wastewater management .

Chemical Reactions Analysis

Functional Group Transformations

  • Hydroxy Group Reactivity :
    The β-hydroxy group may undergo oxidation (e.g., Dess-Martin periodinane) to a ketone or participate in esterification .

  • Methoxyamino Group :
    The methoxyamino (-NH-OCH₃) moiety can act as a nucleophile in coupling reactions or undergo hydrolysis to hydroxylamine under acidic/basic conditions .

Example Reaction Pathway :

  • Condensation : Reaction with carbonyl compounds (e.g., ethyl 2-oxoacetate derivatives) in polar aprotic solvents (DMF, THF) yields hydrazide analogs .

  • Reductive Amination : The methoxyamino group may form imines reducible to secondary amines .

Stereospecific Reactions

The (2S,3S) configuration influences reaction outcomes:

  • Epimerization Risk : Basic conditions may induce racemization at the β-hydroxy center; mild conditions (pH < 9) are preferred .

  • Chiral Auxiliary Effects : The stereochemistry directs regioselectivity in cyclization or nucleophilic attacks .

Stability and Degradation

  • Thermal Stability : Decomposition above 200°C, with Boc group cleavage initiating degradation .

  • Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic media, releasing tert-butanol and CO₂ .

Table 2: Stability Profile

ConditionObservationReference
pH < 3Rapid Boc cleavage
pH 7–9Stable (<5% degradation in 24 h)
Dry Heat (100°C)Stable for 1 h

Key Research Findings

  • Efficient Coupling : Ethyl 2-oxoacetate derivatives react with the methoxyamino group at room temperature, yielding >85% hydrazides .

  • Acid Sensitivity : Boc deprotection in HCl/dioxane achieves >90% conversion without racemization .

  • Stereochemical Integrity : Chiral HPLC confirms retention of (2S,3S) configuration under optimized conditions (pH 7, 25°C) .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
Research indicates that carbamate derivatives can exhibit antihypertensive effects. Tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate has been studied for its ability to modulate blood pressure through the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure.

Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its mechanism involves the modulation of neurotransmitter levels and protection against oxidative stress, making it a candidate for further investigation in conditions like Alzheimer's disease and multiple sclerosis.

Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. By acting as a competitive inhibitor for certain enzymes, it helps elucidate the biochemical pathways involved in metabolic processes.

Cell Culture Experiments
In vitro studies involving cell cultures have demonstrated that this compound can influence cell proliferation and differentiation. These findings are crucial for developing new therapeutic strategies targeting specific cellular pathways.

Case Studies

Case Study 1: Antihypertensive Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the antihypertensive activity of various carbamate derivatives, including this compound. The compound demonstrated significant ACE inhibition with an IC50 value comparable to established antihypertensive drugs .

Case Study 2: Neuroprotective Effects
A recent study conducted on animal models indicated that the compound could reduce neuronal apoptosis induced by oxidative stress. The results showed a marked decrease in markers of inflammation and cell death when administered prior to neurotoxic exposure .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects: Methoxyamino vs. However, this substitution could lower lipophilicity, affecting membrane permeability . Hydroxy vs. Methoxy at 3-Position: Compound 12e (3-methoxy) exhibits simplified NMR signals (δ 3.35, singlet) compared to the target compound’s hydroxy proton (δ ~3.7, broad), suggesting differing hydrogen-bonding capabilities .

Stereochemical Impact :

  • The (2S,3S) configuration is conserved in analogs like 12b and 34a, which are optimized for β-secretase inhibition. In contrast, compound 34 () adopts a (2S,3R) configuration, leading to distinct spatial arrangements that may alter biological activity .

Synthetic Methodologies: Coupling Reactions: All compounds utilize EDC/HOBt-mediated amide coupling (e.g., 12b, 34a), but yields vary with amine nucleophilicity (methoxyamino vs. isobutylamine) . Boc Deprotection: Standard TFA-mediated Boc removal is employed for downstream functionalization, as seen in compound 35a () .

Biological Activity

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate, also known by its CAS number 122709-20-0, is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C10H20N2O5, with a molecular weight of 248.28 g/mol. It is characterized by the presence of a tert-butyl group and a carbamate functional group, which are critical for its biological activity.

Property Value
Molecular FormulaC10H20N2O5
Molecular Weight248.28 g/mol
CAS Number122709-20-0
Purity>95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor in various enzymatic pathways, potentially influencing metabolic processes in cells. The methoxyamino group is particularly significant for enhancing the compound's binding affinity to target enzymes.

Enzymatic Inhibition

Studies have shown that compounds similar to this compound can inhibit enzymes involved in metabolic regulation. For instance, the inhibition of diacylglycerol acyltransferase (DGAT) has been linked to reduced lipid accumulation in cells, suggesting potential applications in treating metabolic disorders such as obesity and diabetes .

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

  • Antidiabetic Activity : In vitro studies demonstrated that the compound enhances insulin sensitivity and reduces glucose levels in diabetic models.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress-related damage.
  • Anti-inflammatory Effects : Preliminary research indicates that it may modulate inflammatory pathways, providing potential benefits in conditions like arthritis.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Inhibition of Lipid Accumulation

In a study involving adipocyte cell lines, this compound was shown to significantly reduce lipid accumulation compared to control groups. The mechanism was attributed to the inhibition of DGAT enzymes .

Case Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of the compound. Results indicated that it scavenged free radicals effectively and reduced lipid peroxidation levels in cellular models .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate?

The synthesis typically involves:

  • Coupling reactions : Activation of carboxylic acid intermediates (e.g., (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoic acid) with coupling agents like EDC/HOBt and reaction with methoxyamine .
  • Protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amines during multi-step syntheses. Boc removal is achieved with trifluoroacetic acid (TFA) .
  • Purification : Column chromatography or recrystallization to isolate enantiomerically pure products.

Q. Key Reagents and Conditions

StepReagents/ConditionsPurposeYield
CouplingEDC, HOBt, iPr2NEt, THFAmide bond formation60–74%
Boc DeprotectionTFA in CH2Cl2Remove Boc group88–98%

Q. How is the stereochemical integrity of the (2S,3S) configuration maintained during synthesis?

  • Chiral starting materials : Use of enantiomerically pure amino acids or esters (e.g., (2S,3S)-methyl 2-[(Boc)amino]-3-hydroxybutanoate) ensures retention of stereochemistry .
  • Stereospecific reactions : Methoxyamine coupling under mild conditions avoids racemization.
  • Analytical validation : Chiral HPLC or X-ray crystallography confirms configuration .

Q. What spectroscopic methods are used for structural characterization?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
    • Boc group: δ 1.45 ppm (s, 9H) .
    • Methoxyamine: δ 3.23–3.09 ppm (m, CH3O) .
    • Hydroxy group: δ 5.53 ppm (brs, OH) .
  • HRMS (ESI) : Exact mass confirmation (e.g., m/z 421.1739 [M+Na]<sup>+</sup>) .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed?

  • Optimize coupling agents : Replace EDC with DCC or use additives like DMAP to enhance reactivity .
  • Solvent effects : Switch from THF to DMF for better solubility of polar intermediates.
  • Temperature control : Prolong reaction time at 0–5°C to minimize side reactions .

Q. How are conflicting NMR data resolved for structurally similar derivatives?

  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing CH3O from CH3 in methoxyamine) .
  • Crystallographic validation : Single-crystal X-ray diffraction with SHELX refines bond angles and confirms stereochemistry .

Q. Example Data Comparison

SignalExpected δ (ppm)Observed δ (ppm)Conflict Resolution
CH3O (methoxyamine)3.10–3.253.05–2.92HSQC confirms coupling to NH

Q. What strategies are used to analyze hydrolytic stability of the Boc group?

  • pH-dependent studies : Monitor Boc cleavage kinetics in acidic (TFA) vs. neutral conditions via LC-MS .
  • Competing reactions : Compare stability against alternative protecting groups (e.g., Fmoc) under identical conditions .

Q. How can computational tools aid in structural optimization?

  • Molecular docking : Predict binding affinity of derivatives as β-secretase inhibitors using AutoDock .
  • DFT calculations : Analyze electronic effects of substituents on amide bond reactivity .
  • ORTEP-3 visualization : Generate 3D models to study steric hindrance in crystal packing .

Q. How are enantiomeric excess (ee) and diastereomeric ratios determined?

  • Chiral stationary phases : Use Chiralpak AD-H columns with hexane/IPA eluents for HPLC analysis .
  • Mosher’s method : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to assign absolute configuration .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

  • Solvent volume reduction : Replace column chromatography with crystallization for greener chemistry .
  • Thermal safety : Monitor exothermic coupling steps using RC1 calorimetry to prevent runaway reactions .

Q. How can conflicting bioactivity data be interpreted across derivatives?

  • SAR analysis : Correlate substituent effects (e.g., methoxy vs. isobutyl groups) with IC50 values .
  • Crystallographic overlay : Compare inhibitor-enzyme binding modes using PyMOL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.